molecular formula C10H12O3 B13439216 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol

1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol

Cat. No.: B13439216
M. Wt: 180.20 g/mol
InChI Key: MWLXTVUOOHPORI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol is an organic compound with the molecular formula C10H12O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the tetrahydronaphthalene ring system

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,2,5-triol

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-3,9-13H,4-5H2

InChI Key

MWLXTVUOOHPORI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2O)C(C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method is the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by selective hydroxylation. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and redox reactions, influencing its biological activity. It may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and biological research .

Biological Activity

1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol is a polyhydroxylated compound with potential biological activities that have garnered interest in pharmacological research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : this compound

This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial strains by disrupting cellular processes. The compound's mechanism may involve the inhibition of critical enzymes or pathways necessary for bacterial survival and replication .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A notable study investigated the compound's effects on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm mass when treated with this compound at concentrations above the MIC. This suggests potential applications in treating biofilm-associated infections .

Research Findings

Recent studies have explored the compound's role in modulating immune responses. In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect highlights its potential as a therapeutic agent in inflammatory diseases .

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